
1-Iodo-3,5-dinitrobenzene
概要
説明
1-Iodo-3,5-dinitrobenzene, also known as 3,5-dinitroiodobenzene, is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes .
Synthesis Analysis
1-Iodo-3,5-dinitrobenzene is synthetically prepared from thermal (iodide) and photoinduced electron-transfer catalysis in biaryl synthesis via aromatic arylations with diazonium salts . It can also be synthesized from 3,5-dinitroaniline, sulfuric acid, and sodium nitrite .Molecular Structure Analysis
The molecular formula of 1-Iodo-3,5-dinitrobenzene is C6H3IN2O4 . It has an average mass of 294.004 Da and a monoisotopic mass of 293.913727 Da .Chemical Reactions Analysis
1-Iodo-3,5-dinitrobenzene is used as a reactant in resveratrol analogs as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer .Physical And Chemical Properties Analysis
1-Iodo-3,5-dinitrobenzene has a density of 2.2±0.1 g/cm3, a boiling point of 346.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 163.1±22.3 °C . The index of refraction is 1.700, and the molar refractivity is 52.3±0.3 cm3 .科学的研究の応用
Crystal Packing and Molecular Interactions
1-Iodo-3,5-dinitrobenzene exhibits unique crystal packing characteristics due to the interactions between iodine and nitro groups. Merz (2003) discovered that in 1-iodo-3,5-dinitrobenzene, the nitro groups are not exactly coplanar with the benzene ring, leading to the formation of sheets linked by NO2...NO2 interactions. This contrasts with 4-iodonitrobenzene, where more symmetrical I...NO2 intermolecular interactions are observed (Merz, 2003).
Halogen Bonding in Co-crystals
Raatikainen and Rissanen (2009) explored the polymorphism in co-crystals of 1-iodo-3,5-dinitrobenzene. Their study revealed that these co-crystals can manifest different halogen bond motifs in their polymorphic structures, influenced by the strength of the intermolecular halogen bond (Raatikainen & Rissanen, 2009).
Supramolecular Assembly
Ranganathan and Pedireddi (1998) found that 3,5-dinitrobenzoic acid forms a unique 2:1 molecular complex with 1,4-diiodobenzene, showcasing the importance of hydrogen bond interactions in directing interactions with other molecules (Ranganathan & Pedireddi, 1998).
Molecular Recognition Through Iodo-Nitro Interactions
Allen et al. (1994) investigated the crystal structures of 1,4-diiodobenzene with 1,4-dinitrobenzene and other compounds, highlighting the role of iodo-nitro bridging interactions in forming symmetrical molecular ribbons (Allen et al., 1994).
Vicarious Nucleophilic Substitution Reactions
Haglund, Hai, and Nilsson (1990) demonstrated how 1,3-dinitrobenzene reacts with iodophenols and iodomethyl phenyl sulfoxide/sulfone in the presence of copper, leading to selective vicarious nucleophilic substitution reactions (Haglund, Hai, & Nilsson, 1990).
Safety and Hazards
1-Iodo-3,5-dinitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .
将来の方向性
1-Iodo-3,5-dinitrobenzene is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes . Therefore, future directions could include exploring new applications in these areas.
作用機序
Target of Action
1-Iodo-3,5-dinitrobenzene is a chemical compound that is primarily used in dyes, stains, indicators, and other industrial applications . Its primary targets are the nitro groups present in its structure .
Mode of Action
The compound interacts with its targets through a reduction process . This process involves the conversion of the nitro groups into amines, resulting in the synthesis of 1-iodo-3,5-diaminobenzene .
Biochemical Pathways
The affected pathway is the reduction of nitro groups to amines . This process is crucial in the preparation of stains and dyes, as diaminobenzenes are key intermediates in these preparations .
Pharmacokinetics
It is known that the compound is stable at room temperature . Its bioavailability would be influenced by factors such as its solubility, absorption rate, and metabolic stability.
Result of Action
The molecular effect of the action of 1-Iodo-3,5-dinitrobenzene is the transformation of the nitro groups into amines . This results in the formation of 1-iodo-3,5-diaminobenzene, a compound that is a key intermediate in the preparation of various dyes and stains .
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of 1-Iodo-3,5-dinitrobenzene. For instance, the compound is known to be stable at room temperature . .
特性
IUPAC Name |
1-iodo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISNAASNOWRWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284273 | |
| Record name | 1-Iodo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-dinitrobenzene | |
CAS RN |
6276-04-6 | |
| Record name | 6276-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-iodo-3,5-dinitrobenzene participate in halogen bonding, and how does this compare to other halogen bond donors?
A: Yes, 1-iodo-3,5-dinitrobenzene acts as a halogen bond donor [, ]. It forms co-crystals with halogen bond acceptors like 1,4-diazabicyclo[2.2.2]octane, exhibiting polymorphism due to variations in halogen bond strength and stoichiometry []. Interestingly, despite having similar electrostatic potential to iodopentafluorobenzene, 1-iodo-3,5-dinitrobenzene forms weaker halogen bonds in solution, as evidenced by Raman spectroscopy and computational studies []. This suggests that factors beyond electrostatic potential, such as charge transfer interactions, play a significant role in determining halogen bond strength.
Q2: What are the implications of understanding the halogen bonding capabilities of 1-iodo-3,5-dinitrobenzene?
A: Understanding the halogen bonding propensity of 1-iodo-3,5-dinitrobenzene can inform crystal engineering efforts and the design of functional materials. By manipulating the halogen bond acceptor and the crystallization conditions, different polymorphic forms with distinct properties can potentially be accessed []. Furthermore, recognizing the limitations of relying solely on electrostatic potential predictions for halogen bond strength [] is crucial for designing more accurate computational models and predicting halogen bond-driven assemblies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



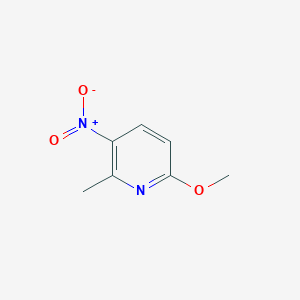
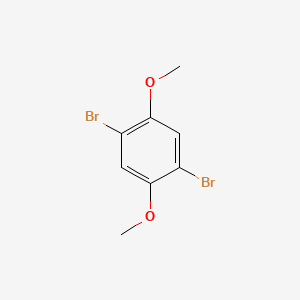
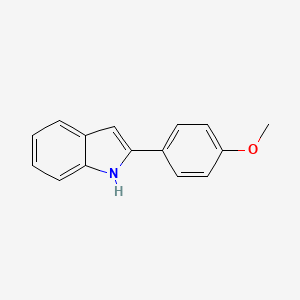
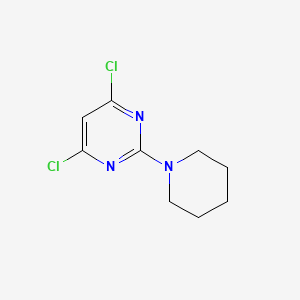

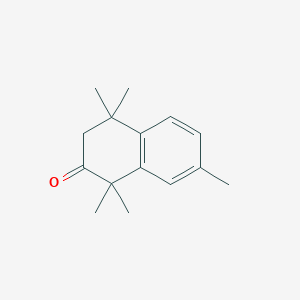
![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)
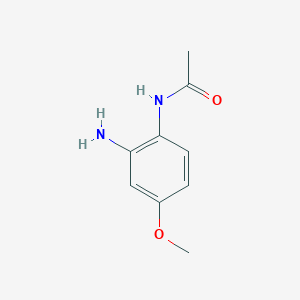

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

